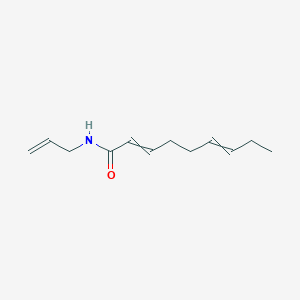![molecular formula C12H12N2O2S2 B12534320 Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate CAS No. 651714-22-6](/img/structure/B12534320.png)
Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization and acetylation reactions. One common method involves the use of 2-aminothiophenol and an aldehyde in the presence of a catalyst such as iodine or samarium triflate under mild reaction conditions . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazole ring. The final step involves the acetylation of the resulting compound to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways . In anticancer research, it may act by inducing apoptosis or inhibiting the proliferation of cancer cells through the modulation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (1Z)-N-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanimidothioate
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides
Uniqueness
Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate is unique due to its specific structural features, such as the presence of the acetyl group and the sulfanyl linkage. These features contribute to its distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Propriétés
Numéro CAS |
651714-22-6 |
|---|---|
Formule moléculaire |
C12H12N2O2S2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
methyl N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)ethanimidate |
InChI |
InChI=1S/C12H12N2O2S2/c1-8(15)13-11(16-2)7-17-12-14-9-5-3-4-6-10(9)18-12/h3-6H,7H2,1-2H3 |
Clé InChI |
XKDHMCYWUKKWSI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N=C(CSC1=NC2=CC=CC=C2S1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12534239.png)
![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene](/img/structure/B12534244.png)
![Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12534251.png)





methyl}morpholine](/img/structure/B12534301.png)

![2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol](/img/structure/B12534308.png)
![4,8-Methano-1H-cycloocta[B]pyrrole](/img/structure/B12534318.png)
![N-[3-(Methylamino)propyl]-N-phenylformamide](/img/structure/B12534322.png)

